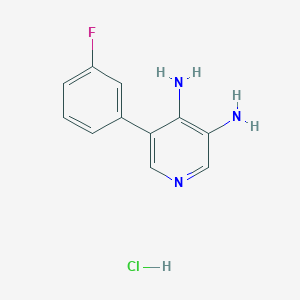

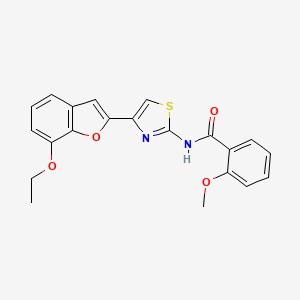

![molecular formula C22H15F6N5O B2597593 N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide CAS No. 338759-29-8](/img/structure/B2597593.png)

N-phenyl-2-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Applications

The study by Laforgue, Addou, & Bélanger (2005) discusses the deposition of organic molecules, such as phenyl groups, on gold surfaces. This process involves the electrochemical reduction of aryldiazonium cations. The modified gold electrodes exhibit varying electrochemical behaviors and hinder the formation of gold oxides in acidic mediums. This application is significant in the field of electrochemistry and materials science.

Antimicrobial Activities

Several studies explore the antimicrobial potential of derivatives of this compound. For example, Gouda, Berghot, Abd El-Ghani, & Khalil (2010) synthesized and evaluated the antimicrobial activities of new thiazole and pyrazole derivatives. Similarly, Darwish, Abdel Fattah, Attaby, & Al-Shayea (2014) focused on creating heterocyclic compounds with sulfamoyl moieties for use as antimicrobial agents. These findings are crucial for developing new pharmaceuticals.

Anti-inflammatory and Anti-cancer Activities

The research by Bhatt, Singh, Kumar, Paliwal, Jangwan, & Singh (2017) synthesized derivatives of phenyl azo-1,2-diazole and tested them for anti-inflammatory and anti-bacterial activities. This study indicates the compound's potential in developing treatments for inflammation and bacterial infections.

Electrophilic Reactions

The study by Huang, Okuyama, Wang, Tokunaga, Li, & Shibata (2016) discussed diazo-triflone, a reagent used for electrophilic trifluoromethylthiolation reactions. It shows a broad application in synthesizing various SCF3 compounds, highlighting its importance in organic synthesis.

Synthesis of Gamma-lactams

The research by Yoon, Nagle, Chen, Gandhi, & Jung (2003) demonstrated the synthesis of gamma-lactams through intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides. This method is significant for synthesizing compounds like the antidepressant agent rolipram.

Colorimetric Estimation

A study by Walker (1954) explored the colorimetric method for estimating acetoacetate. This involves the coupling of aromatic diazo compounds with compounds containing a reactive methylene group.

Propriétés

IUPAC Name |

(2Z)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19-,33-31? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCXEZGKSNVPLS-UGQFQPSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

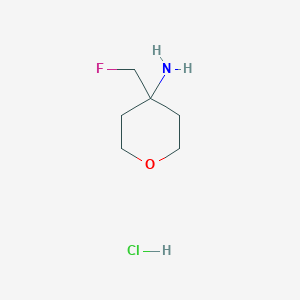

![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)

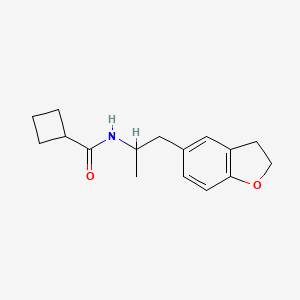

![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)

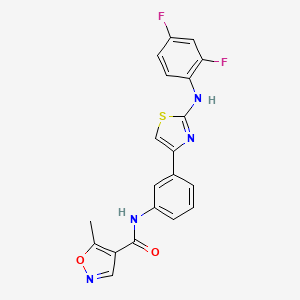

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)

![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide](/img/structure/B2597523.png)

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2597528.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)

![Methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;dihydrochloride](/img/structure/B2597531.png)